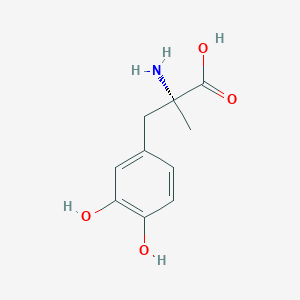

(2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid

Descripción general

Descripción

Synthesis Analysis

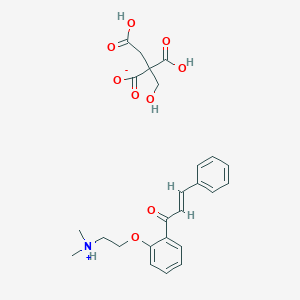

The synthesis of compounds related to (2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid involves various strategies, including optical resolution and preferential crystallization methods. For example, Shiraiwa et al. (2002) described the optical resolution by preferential crystallization of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid to synthesize optically active derivatives, highlighting a method that may be applicable to our compound of interest (Shiraiwa et al., 2002).

Molecular Structure Analysis

The molecular structure of (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid was analyzed through spectroscopic methods, including FT-IR and FT-Raman, as reported by Prabakaran and Muthu (2012). Their study employed ab initio HF and DFT methods to elucidate the compound's geometric structure, vibrational frequency, and other molecular characteristics (Prabakaran & Muthu, 2012).

Chemical Reactions and Properties

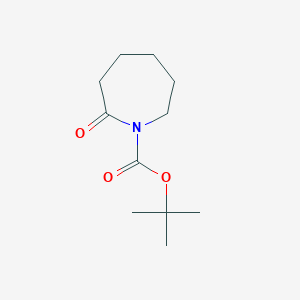

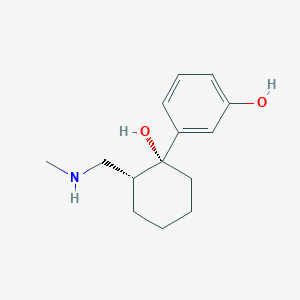

Research into chemical reactions and properties of related compounds has shown various approaches to achieving stereochemical control and introducing functional groups. Alonso et al. (2005) detailed an enantioselective synthesis method for (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, starting from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, which may offer insights into reactions relevant to our target molecule (Alonso et al., 2005).

Physical Properties Analysis

The physical properties of (2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid can be inferred from studies on similar compounds, where aspects like melting point, solubility, and crystalline structure play critical roles in their characterization and application potential. For example, the work by Shiraiwa et al. (2003) on the optical resolution of related compounds offers insight into the physical properties that might be expected for our compound of interest (Shiraiwa et al., 2003).

Chemical Properties Analysis

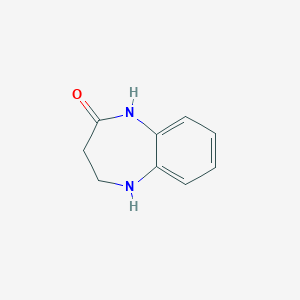

The chemical properties, such as reactivity and stability, of (2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, can be analyzed through its synthesis and molecular structure. Studies like those by Thaisrivongs et al. (1987) on renin inhibitors provide a foundation for understanding the chemical behavior and potential biochemical applications of amino acid derivatives (Thaisrivongs et al., 1987).

Aplicaciones Científicas De Investigación

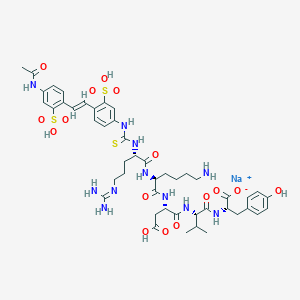

Renin Inhibitory Peptides : The compound is useful as an intermediate for the preparation of renin inhibitory peptides, which are significant in the study and treatment of hypertension (Thaisrivongs et al., 1987).

Synthesis Methods : Its synthesis represents a practical and scalable method for scientific research applications, particularly in the preparation of amino acid derivatives (Alonso et al., 2005).

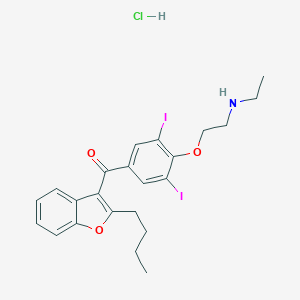

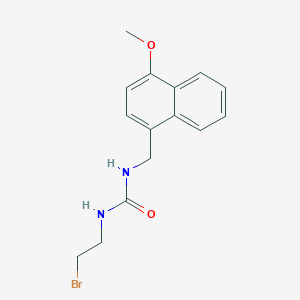

Drug Preparation : The synthesis of (2R)-2-amino-3-phenylpropanes from chiral (2R)-aziridine-2-carboxylate allows for the preparation of commercial drugs like (R,R)-formoterol and (R)-tamsulosin (Ha et al., 2007).

Absolute Configuration : Studies on the absolute configuration of related compounds can be used for resolving racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid (Drewes et al., 1992).

Enantiomeric Purity : Synthesized quaternary 2-amino acids have research applications due to their enantiomeric purity and high levels of asymmetric induction (Avenoza et al., 2000).

Aromatic Amino Acid Preparation : Enantioselective synthesis methods are used for the preparation of aromatic amino acids (Arvanitis et al., 1998).

Spectroscopy Studies : Ab initio HF and DFT methods were used to study the geometrical structure, harmonic vibrational frequency, infrared intensity, Raman activities, and bonding features of this compound (Prabakaran & Muthu, 2012).

Optical Resolution : The optical resolution of this compound and related analogs is essential for achieving high optical purities, crucial in pharmaceutical applications (Shiraiwa et al., 2003).

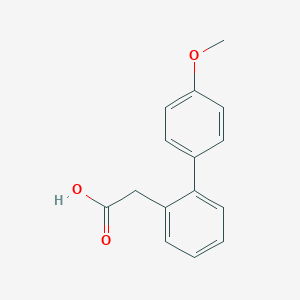

Anti-Inflammatory Activity : Synthesized α-hydroxy-2-arylpropanoic acids, which are structurally related, have significant anti-inflammatory activity, demonstrating the potential for therapeutic applications (Dilber et al., 2008).

Conformational Studies : Research into highly conformationally-constrained α-amino acid derivatives, including those structurally similar to this compound, shows potential applications in scientific research (Yang et al., 2015).

Enzymatic Synthesis : Threonine aldolases are applied for the asymmetric synthesis of α‐quaternary α‐amino acids with perfect stereoselectivity, important in the creation of novel amino acids for research and pharmaceuticals (Blesl et al., 2018).

Metabolic Studies : The study of organic acids produced by microorganisms, including related propanoic acid derivatives, helps understand microbial metabolism and its applications (Rimbault et al., 1993).

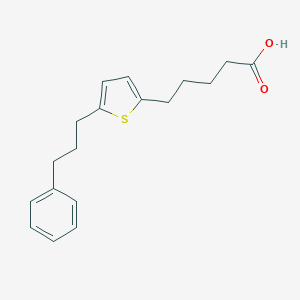

Drug Discovery : TAK-875, which involves similar compounds, is a potent GPR40 agonist in clinical trials for type 2 diabetes mellitus, demonstrating the role of such compounds in drug development (Negoro et al., 2010).

Peptidology and Drug Design : Computational peptidology, assisted by conceptual density functional theory, is used in the study of antifungal tripeptides, including those with similar structural characteristics (Flores-Holguín et al., 2019).

Polymer Spectroscopy : The study of poly(α-amino acids) helices, including their absorption and circular dichroic spectra, is relevant for understanding the properties of amino acid-based polymers (Bode & Applequist, 1997).

Catabolism Studies : Research into the stereochemistry of catabolism of related compounds, like the DNA base thymine, contributes to our understanding of biochemical pathways (Gani et al., 1985).

Propiedades

IUPAC Name |

(2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6/h2-4,12-13H,5,11H2,1H3,(H,14,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCSPKMFHVPWAR-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859484 | |

| Record name | (2R)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |

CAS RN |

2799-15-7 | |

| Record name | D-α-Methyldopa | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2799-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-alpha-Methyldopa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLDOPA, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K91SZC8W9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1R,2R)-2-Methoxycyclopropyl]ethanone](/img/structure/B23011.png)

![Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate](/img/structure/B23015.png)

![Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate](/img/structure/B23043.png)